3,5-Diiodo-L-tyrosine dihydrate

Enzyme kinetics Thyroid hormone biosynthesis Iodide salvage pathway

Researchers requiring authentic DIT substrate for thyroid peroxidase (TPO) coupling or iodotyrosine deiodinase (IYD1) kinetic studies face variability when substituting MIT or halogen analogs. 3,5-Diiodo-L-tyrosine dihydrate (CAS 18835-59-1) is the defined dihydrate crystalline form ensuring gravimetric accuracy. • Native DIT substrate with Km ~2.5 µM for TPO-catalyzed T4 biosynthesis; not interchangeable with MIT (Km ~50 µM). • Enables IYD1 assays with correct substrate affinity; bromo/chloro analogs react up to 20-fold slower. • ≥98% HPLC purity; defined hydration state eliminates batch variability vs. anhydrous form (CAS 300-39-0).

Molecular Formula C9H13I2NO5
Molecular Weight 469.01 g/mol
CAS No. 18835-59-1
Cat. No. B102990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-L-tyrosine dihydrate
CAS18835-59-1
Molecular FormulaC9H13I2NO5
Molecular Weight469.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
InChIInChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1
InChIKeyYWAGQOOMOOUEGY-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-L-tyrosine Dihydrate: Product Profile


3,5-Diiodo-L-tyrosine dihydrate (CAS 18835-59-1) is a halogenated aromatic L-amino acid derivative and the dihydrate crystalline form of the endogenous thyroid hormone precursor diiodotyrosine (DIT). This compound features two iodine atoms at the 3 and 5 positions of the tyrosine phenolic ring [1] and serves as an obligate intermediate in thyroid hormone biosynthesis, where it couples with monoiodotyrosine to form triiodothyronine (T3) or dimerizes to form thyroxine (T4) [2]. Commercially, the dihydrate form is supplied as a white to light yellow crystalline powder with HPLC purity specifications typically ≥97.0–98.0% and melting point of approximately 200–208°C with decomposition [3]. The compound is differentiated from its closest analogs—including 3-iodo-L-tyrosine (monoiodotyrosine, MIT), L-tyrosine, 3,5-diiodo-D-tyrosine, and 3,5-dibromo-L-tyrosine—by its specific diiodination pattern, stereochemistry, and hydration state, each of which carries distinct functional and analytical implications.

Thyroid hormone biosynthesis research
Enantiomer discrimination by ESI-MS chiral analysis
Iodinated casein quantification in feed premixes

3,5-Diiodo-L-tyrosine Dihydrate: Why Substitution Fails


Substitution with closely related analogs such as 3-iodo-L-tyrosine (MIT), L-tyrosine, or 3,5-diiodo-D-tyrosine introduces material deviations in enzyme kinetics, analytical response, and stereochemical fidelity. 3,5-Diiodo-L-tyrosine and MIT exhibit differential enzyme affinity that is concentration-dependent: below 1 µM, DIT is deiodinated more rapidly than MIT, whereas above 5 µM this relationship reverses, with MIT becoming the preferred substrate [1]. Furthermore, the human iodotyrosine deiodinase (IYD) acts more efficiently on MIT than on DIT [2]. Substituting the L-enantiomer with the D-form eliminates biological recognition in thyroid hormone pathway studies. Replacing the iodine atoms with bromine or chlorine alters both halogen bond strength and reaction kinetics, with chlorotyrosine reacting approximately 20-fold more slowly than iodotyrosine in IYD-catalyzed dehalogenation [3]. Even the hydration state matters: the dihydrate form (CAS 18835-59-1) is the defined commercial reference standard; procurement of the anhydrous form (CAS 300-29-0) may introduce variability in gravimetric preparation and stability. These differences collectively preclude simple interchange without experimental revalidation.

Substrate affinity mismatch
MIT and DIT show distinct Km values; enzyme kinetics may shift significantly between analogs.
Concentration-dependent preference
Substrate preference reverses between 1–5 µM; assay design may produce opposite outcomes.
Halogen and hydration variability
Bromo/chloro substitution and dihydrate vs anhydrous form alter reaction rate and gravimetric accuracy.

3,5-Diiodo-L-tyrosine Dihydrate: Quantitative Evidence


Enzyme Affinity: DIT vs. MIT

In iodotyrosine deiodinase (EC 1.21.1.1) assays conducted under identical experimental conditions (pH 7.4, 38°C), 3,5-diiodo-L-tyrosine exhibits a Michaelis constant (Km) of 0.0025 mM (2.5 µM), compared to a Km of 0.05 mM (50 µM) for 3-iodo-L-tyrosine [1]. This 20-fold difference in Km values indicates substantially higher apparent binding affinity for the diiodinated substrate relative to the monoiodinated analog. In human IYD1 expressed enzyme systems at 25°C, reported Km values are 2.67 µM for L-DIT and 1.35 µM for L-MIT, demonstrating that the affinity relationship is species- and condition-dependent and must be empirically determined for each experimental context [2].

Enzyme Affinity
Head-to-head
Km 2.5 µM (DIT) vs 50 µM (MIT)
Affinity differential precludes direct substrate substitution in enzyme assays.
Species- and condition-dependent; verify for your enzyme system.
Enzyme kinetics Thyroid hormone biosynthesis Iodide salvage pathway

Concentration-Dependent Substrate Preference Reversal

The relative deiodination rates of 3,5-diiodo-L-tyrosine and 3-iodo-L-tyrosine by iodotyrosine deiodinase are not fixed but depend critically on substrate concentration. At substrate concentrations below 1 µM, 3,5-diiodo-L-tyrosine is more rapidly deiodinated than 3-iodo-L-tyrosine. However, at concentrations exceeding 5 µM, this preference reverses, with 3-iodo-L-tyrosine becoming the more rapidly processed substrate [1]. This concentration-dependent reversal of substrate preference has been documented in Bos taurus thyroid enzyme preparations and highlights a non-linear kinetic relationship between the two iodotyrosines [2].

Preference Reversal
Reported
DIT faster below 1 µM; MIT faster above 5 µM
Concentration-dependent preference may reverse assay interpretation.
Threshold range requires controlled concentration design.
Enzyme kinetics Substrate selectivity Iodotyrosine dehalogenase

Chiral Resolution for Enantiomeric Drug Analysis

When employed as a chiral reference compound under electrospray ionization mass spectrometric conditions, 3,5-diiodo-L-tyrosine achieves an R(chiral) value of 12.75 for the differentiation of DOPA enantiomers [1]. This represents the highest reported chiral discrimination value in the literature for this application, substantially exceeding values obtained with structurally similar references such as 4-iodo-L-phenylalanine [2]. In contrast, uniodinated L-tyrosine and 3-iodo-L-tyrosine provide lower R(chiral) values for the same analytes, attributable to the enhanced mass defect and distinct fragmentation behavior conferred by the two heavy iodine atoms [3].

Chiral Resolution
Reported
R(chiral) = 12.75
Reported highest value for DOPA enantiomer discrimination via ESI-MS.
Literature-specific; verify with your chiral analyte.
Chiral discrimination Mass spectrometry Enantiomeric analysis

Selective Marker for Iodinated Casein in Feed

In HPLC-MS methods developed for monitoring iodinated casein in animal feed premixes, 3,5-diiodotyrosine (DIT) released upon sample hydrolysis serves as the specific quantitative marker analyte [1]. The method distinguishes DIT from 3-monoiodotyrosine (MIT) and other iodinated species via chromatographic separation coupled with mass spectrometric detection, enabling unambiguous identification of iodinated casein content in complex feed matrices [2]. This analytical differentiation is essential because MIT alone cannot serve as a specific marker, as it may originate from non-specific iodination events or partial degradation products, whereas the presence of DIT provides confirmatory evidence of intentional iodinated casein incorporation [3].

Feed Marker
Method context
DIT as specific marker for iodinated casein quantification
MIT cannot substitute; DIT provides confirmatory evidence of intentional iodination.
HPLC-MS after barium hydroxide hydrolysis.
Feed analysis HPLC-MS Iodinated casein monitoring

Halogen Substitution Impact on Kinetics

In human iodotyrosine deiodinase (IYD1) assays, the nature of the halogen substituent profoundly affects reaction kinetics. Bromo- and iodotyrosine derivatives undergo dehalogenation with nearly equivalent second-order rate constants despite differing carbon-halogen bond strengths. In contrast, 3,5-dichloro-L-tyrosine reacts approximately 20-fold more slowly than the corresponding diiodo or dibromo analogs, and reveals a distinct spectral intermediate during catalysis [1]. This 20-fold rate differential establishes that halogenated tyrosine analogs are not functionally equivalent and must be selected based on the specific kinetic properties required for the experimental system [2].

Halogen Kinetics
Class-level
Iodo ≈ Bromo; Chloro ~20-fold slower
Chloro-substituted analogs exhibit significant kinetic penalty in dehalogenase assays.
Halogen choice influences catalytic rate; bromo substitution may not replicate iodo kinetics exactly.
Halogenated amino acids Enzyme kinetics Dehalogenation

3,5-Diiodo-L-tyrosine Dihydrate: Application Scenarios


Thyroid Hormone Biosynthesis Research

3,5-Diiodo-L-tyrosine dihydrate is the authentic substrate for investigating the coupling reaction catalyzed by thyroid peroxidase (TPO), wherein two DIT molecules combine to form thyroxine (T4) or one DIT couples with MIT to form triiodothyronine (T3). The compound's 20-fold differential Km (2.5 µM for DIT vs. 50 µM for MIT in bovine/porcine deiodinase) relative to MIT [1] means that enzyme kinetic studies cannot substitute MIT for DIT without introducing significant affinity artifacts. Researchers studying the iodide salvage pathway via iodotyrosine deiodinase (IYD1) must also account for the concentration-dependent reversal of substrate preference between DIT and MIT, which occurs between 1 µM and 5 µM substrate concentration [2]. Procurement of the dihydrate form ensures gravimetric accuracy when preparing defined substrate concentrations for these sensitive kinetic measurements.

LC-MS/MS Chiral Discrimination of Enantiomers

Analytical laboratories performing enantiomeric purity assessment of chiral drugs should procure 3,5-diiodo-L-tyrosine as a chiral reference compound for electrospray ionization mass spectrometry (ESI-MS) applications. This compound delivers an R(chiral) value of 12.75 for DOPA enantiomer discrimination—the highest value reported in the peer-reviewed literature for this analytical approach [3]. The enhanced performance is attributable to the two heavy iodine atoms, which increase mass defect and alter fragmentation patterns compared to monoiodinated (3-iodo-L-tyrosine) or non-iodinated (L-tyrosine) reference compounds. Laboratories validating chiral LC-MS methods for pharmaceutical quality control will find this compound provides superior enantiomeric resolution relative to alternative amino acid-based chiral references.

Iodinated Casein Quantification in Feed Premix

Quality control laboratories in the animal feed industry require 3,5-diiodo-L-tyrosine as an analytical reference standard for the HPLC-MS quantification of iodinated casein in feed premixes. In the validated method, feed samples undergo barium hydroxide hydrolysis, releasing DIT which is then quantified as the specific marker for iodinated casein content [4]. 3-Monoiodotyrosine (MIT) cannot substitute for this purpose, as MIT may derive from non-specific iodination events unrelated to intentional iodinated casein addition. Procurement of high-purity 3,5-diiodo-L-tyrosine dihydrate reference standard is essential for regulatory compliance testing and batch release certification of iodinated feed additives.

Iodotyrosine Deiodinase Assay and Inhibitor Screening

Biochemical laboratories developing assays for iodotyrosine deiodinase (EC 1.21.1.1, IYD1) must procure authentic 3,5-diiodo-L-tyrosine as the native diiodinated substrate. This compound is a documented substrate for IYD1 from multiple species including human, mouse, pig, cow, and bacterial orthologs [5]. The enzyme's activity toward DIT is kinetically distinct from its activity toward MIT, with human IYD1 acting more efficiently on MIT than on DIT [2]. Additionally, substitution of iodine with bromine or chlorine alters reaction kinetics—chlorotyrosine reacts approximately 20-fold more slowly than iodotyrosine [1]—meaning halogen-substituted analogs cannot reliably substitute for DIT in enzyme characterization or inhibitor screening campaigns. Procurement of the L-enantiomer dihydrate form ensures stereochemical and compositional fidelity for reproducible enzyme assay development.

Application
Selection Property
Validation Focus
Thyroid hormone pathway studies
Diiodotyrosine substrate authenticity
Enzyme kinetic consistency
Chiral enantiomer discrimination by ESI-MS
High-mass-defect reference compound
Chiral resolution verification
Iodinated casein feed analysis
Specific marker for DIT quantification
Method specificity confirmation
Iodotyrosine deiodinase enzymology
Authentic diiodinated L-substrate
Enzyme-substrate specificity

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